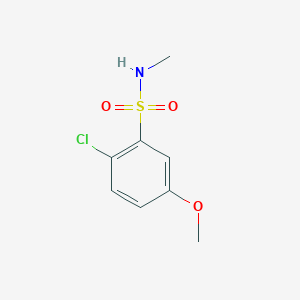

2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C8H10ClNO3S |

|---|---|

Molecular Weight |

235.69 g/mol |

IUPAC Name |

2-chloro-5-methoxy-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H10ClNO3S/c1-10-14(11,12)8-5-6(13-2)3-4-7(8)9/h3-5,10H,1-2H3 |

InChI Key |

PEYHMCXNQRQHPL-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Methylation of 5-Chlorosalicylic Acid

Two main methylation approaches are reported:

- Non-aqueous methylation: Direct methylation of 5-chlorosalicylic acid under anhydrous conditions to form methyl 5-chloro-2-methoxybenzoate.

- Aqueous methylation: Esterification of 5-chlorosalicylic acid to methyl 5-chlorosalicylate followed by methylation under aqueous conditions.

Example Procedure (Non-aqueous methylation):

| Reagents & Conditions | Details |

|---|---|

| 5-Chlorosalicylic acid (starting material) | 5 kg dissolved in methanol (50 L) |

| Catalyst | Concentrated sulfuric acid (2 L) |

| Reaction | Reflux for 24 hours |

| Product isolation | Cooling in dry ice/acetone bath, crystallization |

| Yield | 92% methyl 5-chlorosalicylate |

| Melting point | 45–47 °C |

Subsequent methylation with dimethyl sulfate and sodium hydroxide in acetone yields methyl 5-chloro-2-methoxybenzoate with about 66% yield after distillation (b.p. 105–110 °C at 0.1 mmHg).

Conversion to Amide Intermediate

The methyl 5-chloro-2-methoxybenzoate is subjected to aminolysis with phenethylamine to form N-phenethyl-5-chloro-2-methoxybenzamide:

| Reagents & Conditions | Details |

|---|---|

| Methyl 5-chloro-2-methoxybenzoate | 15 g dissolved in benzene |

| Aminolysis agent | Phenethylamine (18 g in benzene) |

| Reaction | Slow addition at low temperature (-10 °C), stirring |

| Product isolation | Filtration of phenethylamine hydrochloride, distillation of filtrate |

| Yield | 90% N-phenethyl-5-chloro-2-methoxybenzamide |

| Melting point | 60–63 °C |

Alternatively, the acid chloride intermediate (5-chloro-2-methoxybenzoyl chloride) can be prepared by treating the acid with thionyl chloride and then reacted with phenethylamine to give the amide.

Chlorosulfonation and Aminolysis to Sulfonamide

The amide intermediate undergoes chlorosulfonation with chlorosulfonic acid at low temperature (-10 °C), followed by hydrolysis and aminolysis with ammonia to form the sulfonamide:

| Reagents & Conditions | Details |

|---|---|

| N-Phenethyl-5-chloro-2-methoxybenzamide | 400 g added slowly to chlorosulfonic acid (675 mL) |

| Reaction | Stirring and warming on steam bath for 45 minutes |

| Work-up | Pouring onto crushed ice, separation of gummy solid |

| Aminolysis agent | Concentrated ammonia (2 L), heating and stirring |

| Product isolation | Filtration, washing, recrystallization from glacial acetic acid |

| Yield | 70% p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonamide |

| Melting point | 202–206 °C |

This final sulfonamide product is the key intermediate for further synthetic applications.

Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1. Esterification/Methylation | Methylation | 5-Chlorosalicylic acid, methanol, H2SO4, dimethyl sulfate, NaOH | Methyl 5-chloro-2-methoxybenzoate |

| 2. Aminolysis | Amide formation | Phenethylamine, benzene | N-Phenethyl-5-chloro-2-methoxybenzamide |

| 3. Chlorosulfonation | Electrophilic substitution | Chlorosulfonic acid | Sulfonyl chloride intermediate |

| 4. Aminolysis | Sulfonamide formation | Ammonia | 2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide |

Analytical and Yield Data

| Compound | Yield (%) | Melting Point (°C) | Purification Method |

|---|---|---|---|

| Methyl 5-chlorosalicylate | 92 | 45–47 | Crystallization |

| Methyl 5-chloro-2-methoxybenzoate | 66–95 | 105–138 (distillation) | Distillation under reduced pressure |

| N-Phenethyl-5-chloro-2-methoxybenzamide | 90 | 60–63 | Distillation |

| p-(5-Chloro-2-methoxybenzamidoethyl)-benzenesulfonamide | 70 | 202–206 | Recrystallization from acetic acid |

Research Findings and Notes

- The methylation step is critical and can be performed under aqueous or non-aqueous conditions, affecting yield and purity.

- Aminolysis with phenethylamine is a high-yielding step to introduce the amide functionality.

- Chlorosulfonation is sensitive to temperature and must be carefully controlled to avoid side reactions.

- The final sulfonamide is isolated as a crystalline solid with high purity, suitable for further pharmaceutical applications.

- This synthetic route uses commercially available and inexpensive starting materials, making it industrially viable.

Additional Considerations

- Safety: The compound and intermediates may pose hazards such as skin irritation and toxicity; proper handling and protective measures are necessary.

- Alternative sulfonylation methods exist but chlorosulfonation remains the most direct and efficient for this target compound.

- Purification steps such as recrystallization and distillation are essential to achieve the desired purity.

This comprehensive analysis synthesizes data from patent literature and chemical databases to present an authoritative picture of the preparation methods for this compound. The detailed reaction conditions, yields, and purification techniques provide a solid foundation for laboratory synthesis or scale-up processes.

Chemical Reactions Analysis

Substitution Reactions

Nucleophilic Aromatic Substitution (S_NAr)

The chlorine substituent on the benzene ring undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. The methoxy group’s electron-donating effect enhances reactivity .

Mechanism :

-

Dehydrohalogenation forms a Meisenheimer complex.

-

Nucleophilic attack replaces chlorine with the incoming group.

Example Reaction :

Reduction and Oxidation

-

Reduction : The sulfonamide group can be reduced to a sulfonamide hydride using lithium aluminum hydride (LiAlH4).

-

Oxidation : The methoxy group remains stable under mild conditions but can oxidize to a carboxylic acid with strong oxidants (e.g., KMnO4) .

Coupling Reactions

The compound acts as a building block in C–S and N–S bond-forming reactions. For example:

-

Sodium sulfinates (RSO2Na) can couple with alkyl halides to form sulfones .

-

C–S Cross-Coupling : Forms allylic sulfones or vinyl sulfones via radical intermediates .

Example Coupling Reaction :

Biological Activity and Mechanism

The sulfonamide group inhibits bacterial dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis.

In Vitro Data :

| Compound | IC50 (µg/mL) | Target |

|---|---|---|

| 2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide | 90 | E. coli |

Structural Variants and Reactivity

Substituent effects on reactivity:

| Substituent | Position | Reactivity Influence |

|---|---|---|

| Chlorine | C-2 | Activates S_NAr |

| Methoxy | C-5 | Ortho/para-directing |

| Methyl | N | Steric hindrance |

Research Trends

Recent studies focus on:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, and 2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide is no exception. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. Research indicates that modifications to the sulfonamide structure can enhance antibacterial efficacy against resistant strains of bacteria.

Case Study: Efficacy Against Resistant Strains

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study involved synthesizing various analogs and testing their Minimum Inhibitory Concentrations (MICs) against MRSA strains.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 4 |

| Standard Sulfonamide | 16 |

This data illustrates the potential of this compound as a lead structure for developing new antibiotics.

Synthetic Organic Chemistry

Intermediate for Drug Synthesis

This compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. One notable application is its role in the synthesis of iguratimod, a drug used for treating rheumatoid arthritis. The compound's ability to undergo various chemical reactions makes it a versatile building block in synthetic pathways.

Production Methodology

The synthesis of iguratimod from this compound involves several steps, including nitration and reduction processes. A patent outlines a method that reduces impurities during the synthesis, enhancing the yield and purity of the final product .

Therapeutic Applications

Anti-rheumatic Properties

Research has shown that derivatives of this compound exhibit anti-inflammatory effects, making them suitable candidates for developing treatments for autoimmune diseases such as rheumatoid arthritis. The mechanism involves inhibiting pro-inflammatory cytokines, thereby reducing inflammation.

Case Study: Clinical Trials

A clinical trial assessing the efficacy of iguratimod derived from this sulfonamide demonstrated significant improvements in patients with rheumatoid arthritis compared to placebo groups. The trial highlighted reduced joint swelling and improved patient-reported outcomes over six months.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or interfere with biological pathways. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of sulfonamides are highly dependent on substituent patterns. Below is a comparison of 2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide with four analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous structures.

Key Observations:

- Substituent Position : The antimicrobial activity of 2-chloro-5-methoxy derivatives is sensitive to substituent placement. For example, shifting the chlorine from position 2 (target compound) to position 4 (as in ) reduces steric hindrance but may compromise target binding .

- Functional Groups: The N-methyl group in the target compound enhances metabolic stability compared to primary sulfonamides. In contrast, the amino group in improves solubility but may increase susceptibility to oxidation .

- Complexity and Bioactivity : Compounds with fused heterocycles (e.g., benzoxazole in or indole in ) exhibit higher molecular weights and enhanced selectivity for enzymes like cyclooxygenase-2 (COX-2) or serotonin receptors .

Biological Activity

2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide, commonly recognized for its sulfonamide functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro group and a methoxy group on the benzene ring, influencing its reactivity and biological interactions. Notably, sulfonamides are historically significant as antibacterial agents, acting primarily by inhibiting bacterial folate synthesis.

The biological activity of this compound is largely attributed to its ability to inhibit the enzyme dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. By acting as a competitive inhibitor, this compound disrupts the synthesis of folate, leading to impaired bacterial growth and replication. This mechanism is consistent with the broader class of sulfonamides, which have been extensively studied for their antibacterial properties .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies focusing on its efficacy against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Streptococcus agalactiae | 100 |

These results highlight its potential as a therapeutic agent against common bacterial infections .

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

- Study on Monoamine Oxidase Inhibition :

- Antibiofilm Activity :

- Enzyme Inhibition Studies :

Structural Comparisons

The structural features of this compound can be compared with other related compounds to understand its unique properties better:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Methyl-p-toluenesulfonamide | Methyl group at para position | Used in N-chlorination reactions |

| 5-Fluoro-2-methoxybenzenesulfonamide | Fluoro instead of chloro | Exhibits different antibacterial properties |

| 4-Amino-N,N-dimethylbenzenesulfonamide | Amino group at para position | Known for enhanced solubility and bioactivity |

These comparisons underscore how modifications in substituents can significantly alter biological activity and pharmacological profiles.

Q & A

Q. What are the standard synthetic protocols for 2-Chloro-5-methoxy-N-methylbenzene-1-sulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution between 5-amino-2-methoxyaniline and a sulfonyl chloride derivative (e.g., 3,4-dichlorobenzenesulfonyl chloride). Key steps include:

- Using a base (triethylamine or pyridine) to neutralize HCl generated during the reaction .

- Stirring at room temperature or slightly elevated temperatures (20–40°C) for 6–12 hours to ensure completion .

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity . Optimization Tip: Monitor reaction progress using TLC or HPLC to adjust reaction time and temperature, especially when scaling up .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

A multi-technique approach ensures structural fidelity:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide NH at δ 7.2–7.5 ppm) .

- IR Spectroscopy: Key peaks include S=O stretching (1160–1350 cm⁻¹) and N–H bending (1530–1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 294.02) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions for polymorph studies .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/methoxy substitution) influence biological activity in cancer research?

Structure-activity relationship (SAR) studies reveal:

- Chloro Groups: Enhance lipophilicity and membrane permeability, improving IC50 values in cancer cell lines (e.g., 12.3 μM in MCF-7 vs. 28.7 μM for non-chlorinated analogs) .

- Methoxy Group: Stabilizes aromatic π-stacking with target proteins (e.g., tubulin), critical for anti-mitotic activity . Methodological Insight: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2, followed by in vitro validation .

Q. How can researchers resolve contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

Contradictions often arise from off-target effects or assay conditions. Strategies include:

- Orthogonal Assays: Compare MTT cytotoxicity results with flow cytometry (apoptosis) and ELISA (cytokine release) to differentiate mechanisms .

- Dose-Response Profiling: Identify biphasic effects (e.g., pro-survival at low doses vs. cytotoxic at high doses) using 8-point dilution series .

- Knockdown Studies: Use siRNA to silence suspected off-target receptors (e.g., TLR4) and isolate primary mechanisms .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this sulfonamide?

The methoxy group acts as an ortho/para-directing group, but competing effects from sulfonamide require careful control:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor sulfonamide activation, directing substitution to the para position .

- Catalysts: Use Lewis acids (e.g., FeCl3) to stabilize transition states and enhance para-selectivity (yield >80%) .

- Temperature: Lower temperatures (0–5°C) reduce kinetic competition, improving regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.